Trimethyl butenoic acid
Description
Contextualization within Modern Organic Chemistry Research
In contemporary organic chemistry, there is a significant focus on developing complex molecular architectures from simpler, readily available building blocks. Branched unsaturated carboxylic acids, such as trimethyl butenoic acid, fit perfectly within this paradigm. These compounds are more than mere chemical curiosities; they are versatile intermediates in the synthesis of a wide array of more complex molecules.
The presence of both a carboxylic acid functional group and a double bond allows for a variety of chemical transformations. The carboxyl group can be converted into esters, amides, and other derivatives, a common strategy in the production of polymers and pharmaceuticals. researchgate.net For instance, derivatives of butenoic acids are explored for their biological activities, including potential use as histone deacetylase (HDAC) inhibitors, which are a target in cancer therapy. The ester forms of related compounds are also noted for their applications in various chemical syntheses. orgsyn.org The branched nature of the trimethylated structure imparts specific physical and chemical properties, such as influencing solubility, boiling point, and reactivity, making these molecules subjects of interest for both industrial and academic researchers.
Historical Trajectories of Academic Inquiry and Discovery
The historical study of simple organic acids is intertwined with the development of analytical chemistry and synthetic methodologies. While a singular "discovery" moment for 2,2,3-trimethyl-3-butenoic acid is not prominently documented, the academic lineage can be traced through research on related unsaturated acids. Early methods for synthesizing butenoic acids involved reactions like the hydrolysis of allyl cyanide. biointerfaceresearch.com
Investigations into isomers and related structures have also provided crucial context. For example, studies identifying 3-methyl-3-butenoic acid in urine samples from patients with specific metabolic disorders highlighted the challenges in distinguishing between endogenous metabolites and artificial byproducts of analytical procedures. This underscores the long-standing importance of precise analytical methods in organic acid research. The development of synthetic routes for compounds like 3-methyl-2-butenoic acid further illustrates the historical progression of techniques for creating substituted alkenoic acids, paving the way for the synthesis of more complex structures like the trimethylated variants.
Current Research Paradigms and Theoretical Underpinnings
Current research into this compound and its derivatives is characterized by a multi-faceted approach that combines advanced synthesis, biological evaluation, and computational analysis. A significant area of investigation involves the synthesis of derivatives for pharmacological testing. For example, aryl butenoic acid derivatives have been synthesized and evaluated as a new class of histone deacetylase (HDAC) inhibitors. In such studies, molecular docking and other theoretical calculations are employed to predict and understand the interactions between the synthesized molecules and their biological targets, such as the zinc-containing active site of HDAC enzymes.
Theoretical studies, often using Density Functional Theory (DFT), are a cornerstone of modern research on these molecules. acs.orgresearchgate.net These computational methods allow researchers to predict geometric parameters, analyze molecular stability through Natural Bond Orbital (NBO) analysis, and understand chemical reactivity by examining frontier molecular orbitals (HOMO-LUMO). nih.govacs.org This theoretical insight is invaluable for designing new derivatives with desired properties, whether for materials science or therapeutic applications. acs.org Furthermore, research into the atmospheric chemistry of unsaturated organic acids, like 3-butenoic acid, explores their reaction mechanisms and kinetics with atmospheric radicals, providing insight into their environmental fate. acs.org
Scope and Research Objectives for Scholarly Investigation of the Compound
The future scholarly investigation of this compound and its isomers is poised to expand in several key directions. A primary objective remains the development of novel, efficient, and environmentally benign synthetic methodologies. This includes exploring catalytic processes and photoenzymatic reactions that can offer high yields and selectivity under mild conditions. science.govnih.gov
A major thrust of future research will undoubtedly be the continued exploration of its derivatives for biomedical applications. Building on the promising results of butenoic acid derivatives as HDAC and tubulin polymerization inhibitors, researchers aim to design and synthesize new analogues with enhanced potency and selectivity. acs.org This involves a rational design approach guided by computational modeling to optimize the structure for better interaction with biological targets.
Furthermore, the use of this compound as a versatile chemical building block is an ongoing objective. Its unique stereochemical and electronic properties make it an attractive starting material for the total synthesis of complex natural products and the creation of novel polymers and functional materials. The study of its metabolic pathways and potential biological roles, especially in light of the known metabolic processing of other xenobiotic carboxylic acids via coenzyme A conjugation, also presents a compelling avenue for future research. lookchem.com
Detailed Research Data
Properties of 2,2,3-Trimethyl-3-butenoic Acid
This table summarizes the known chemical properties of a principal isomer, 2,2,3-trimethyl-3-butenoic acid.
| Property | Value | Source |
| CAS Number | 4168-01-8 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₂O₂ | sigmaaldrich.com |
| Molecular Weight | 128.171 g/mol | sigmaaldrich.com |
| IUPAC Name | 2,2,3-trimethyl-3-butenoic acid | |
| Physical Form | Liquid | |
| Purity | ~95% | |
| InChI Key | SZVHSAUMBGHOSC-UHFFFAOYSA-N |
Research on Butenoic Acid Derivatives as Enzyme Inhibitors
Recent studies have focused on synthesizing and testing butenoic acid derivatives for their potential as anticancer agents by inhibiting key enzymes.
| Derivative Class | Target | Key Findings | Source |
| Aryl butenoic acid derivatives | Histone Deacetylases (HDACs) | Synthesized compounds showed promising HDAC inhibition activity in in-vitro fluorometric assays. Molecular docking studies were used to model the interaction with the enzyme's active site. | |
| (E)-4-aryl-4-oxo-2-butenoic acid amides | Tubulin Polymerization | Several derivatives inhibited tubulin assembly at low micromolar concentrations and showed significant antiproliferative activity against human tumor cell lines. | acs.org |
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
4,4-dimethylpent-2-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-7(2,3)5-4-6(8)9/h4-5H,1-3H3,(H,8,9) |
InChI Key |
RPVPMVHPERYZNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=CC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry
Established Synthetic Routes for Butenoic Acid Derivatives
The foundational strategies for creating butenoic acid derivatives, including those with trimethyl substitution, rely on established principles of organic synthesis. These methods involve the formation of the carboxylic acid group, the controlled placement of the carbon-carbon double bond, and the introduction of methyl substituents.
Traditional synthesis of carboxylic acids can be adapted for butenoic acid structures. These methods include the oxidation of corresponding primary alcohols or aldehydes, the hydrolysis of nitriles or esters, and the carboxylation of organometallic reagents like Grignard reagents.
More specific to unsaturated systems, certain conventional methods have been applied. For example, the haloform reaction of methyl ketones can yield carboxylic acids. A known route to 3-methyl-2-butenoic acid involves the haloform reaction of mesityl oxide, which is itself produced via an aldol (B89426) condensation of acetone (B3395972) google.com. Another established industrial method is the carbonylation of branched alkenes. The carbonylation of 3-methyl-1-pentene (B165626) using a BF₃·2H₂O catalyst, for instance, facilitates the insertion of carbon monoxide to form the carboxylic acid .
Controlling the position (regiochemistry) and geometry (stereochemistry) of the double bond within the butenoic acid framework is a significant synthetic challenge. Various strategies have been developed to address this.
Palladium-catalyzed hydrocarboxylation of terminal olefins using oxalic acid as a carbon monoxide surrogate provides a route to linear carboxylic acids with high regioselectivity organic-chemistry.org. While this method is shown for linear acids, modifications to the catalyst and substrate can influence the formation of branched structures organic-chemistry.org. Another approach involves the regio- and stereoselective iodolactonization of internal electron-deficient olefinic acids, which provides a pathway to functionalized lactones that can serve as precursors to the desired acids rsc.org. The development of palladium/norbornene (Pd/NBE) cooperative catalysis, known as the Catellani reaction, has enabled the modular and regioselective synthesis of highly substituted olefins, including all-carbon tetrasubstituted olefins, which are structurally related to complex butenoic acids nih.gov.
The introduction of three methyl groups onto a butenoic acid skeleton requires precise, often multi-step, synthetic planning. The strategy depends heavily on the desired isomer.
2,3,3-Trimethylbutanoic Acid : For the saturated analogue, a common method is the alkylation of isobutyric acid derivatives. This involves deprotonation followed by nucleophilic substitution with a methylating agent like methyl iodide .
3-Methyl-2-butenoic Acid : A documented synthesis starts with 2-methyl-3-butyn-2-ol, which is catalytically rearranged to 3-methyl-2-butenal. This aldehyde is then oxidized to the final carboxylic acid using air or oxygen as a safe and environmentally friendly oxidant google.com.
2,2,3-Trimethyl-3-butenoic Acid : Accessing this isomer (CAS 4168-01-8) requires building the quaternary center and the adjacent substituted double bond, often through more advanced C-C bond-forming reactions or by starting with a precursor that already contains the core trimethylated structure lookchem.com.
Novel and Sustainable Synthetic Approaches
Recent advances in synthetic chemistry have focused on developing more efficient, sustainable, and selective methods using catalysis and biocatalysis.
Modern catalysis offers powerful tools for synthesizing complex olefinic acids. These methods often proceed under mild conditions with high selectivity, minimizing waste.
Dual catalytic systems combining photoredox and metal catalysts have emerged as a powerful strategy. For instance, a dual organophotoredox/copper catalytic system can achieve decarboxylative olefination, converting carboxylic acids into olefins researchgate.net. Similarly, the combination of photoredox catalysis with cobaloxime has been used for the direct aroylation of olefins and for the decarboxylative elimination of carboxylic acids to form olefins, producing only CO₂ and H₂ as byproducts nih.govunl.edu.
Transition-metal catalysis without light has also seen significant progress. Palladium-catalyzed decarbonylative dehydration of carboxylic acids can produce α-vinyl carbonyl compounds rsc.org. Furthermore, copper catalysis has been used in the dimerization of 4,4-dichloro-2-butenoic acid derivatives, creating densely functionalized molecules that are versatile building blocks for further transformations beilstein-journals.orgnih.gov.
Table 1: Selected Catalytic Methods in Olefinic Acid Synthesis
| Catalytic System | Precursor(s) | Product Type/Transformation | Reference(s) |
|---|---|---|---|
| Photoredox/Copper | Carboxylic Acids | Decarboxylative Olefination | researchgate.net |
| Photoredox/Cobaloxime | α-Ketoacids, Styrenes | Olefin Aroylation | nih.gov |
| Photoredox/Cobaloxime | Carboxylic Acids | Decarboxylative Elimination to Olefins | unl.edu |
| Palladium (Pd) | Carboxylic Acids | Decarbonylative Dehydration to α-Vinyl Compounds | rsc.org |
| Copper (Cu) | 4,4-dichloro-2-butenoic acid derivatives | Dimerization to Functionalized Structures | beilstein-journals.orgnih.gov |
| Palladium (Pd) | Alkyl Terminal Olefins, Oxalic Acid | Regioselective Hydrocarboxylation | organic-chemistry.org |
Biocatalysis leverages the high selectivity of enzymes to perform complex chemical transformations under mild, aqueous conditions, offering a green alternative to traditional synthesis.
The aldolase (B8822740) enzyme NahE has been shown to be a versatile catalyst for C-C bond formation. It catalyzes the condensation of pyruvate (B1213749) with a wide range of aldehydes to produce α,β-unsaturated 2-oxo acids thieme-connect.comresearchgate.net. These keto acids are valuable intermediates that can be converted into the corresponding α,β-unsaturated carboxylic acids in a subsequent step thieme-connect.com.
Metabolic engineering of microorganisms also presents a promising route. Researchers have engineered E. coli to produce butenoic acid by modifying the fatty acid synthesis pathway and introducing specific thioesterase enzymes researchgate.net. Another study reported the production of butenoic acid in Yarrowia lipolytica through heterologous expression of genes from Clostridium beijerinckii researchgate.net. Furthermore, lipases are widely used for the kinetic resolution of racemic acid derivatives or their precursors, enabling the stereoselective synthesis of chiral terpenoids and other complex molecules mdpi.com.
Table 2: Biocatalytic Approaches to Butenoic Acid and Derivatives
| Biocatalyst/System | Precursor(s) | Product/Transformation | Key Finding | Reference(s) |
|---|---|---|---|---|
| NahE Aldolase | Pyruvate, Aldehydes | α,β-Unsaturated 2-Keto Acids | Versatile catalyst accepting >35 aldehydes; products convertible to carboxylic acids. | thieme-connect.comresearchgate.net |
| Engineered E. coli | Acetyl-CoA | Butenoic Acid | Modification of fatty acid synthesis pathway achieved production of 161.4 mg/L. | researchgate.net |
| Lipases (e.g., PS-C) | Racemic Esters | Enantiomerically Enriched Acids/Esters | Kinetic resolution of 3-aryl-butanoic acid derivatives. | mdpi.com |
| Engineered Yarrowia lipolytica | Not specified | Butenoic Acid | Heterologous expression of key enzymes resulted in 62.3 mg/L of product. | researchgate.net |
Flow Chemistry and Continuous Synthesis Protocols
Continuous flow chemistry offers significant advantages for the synthesis of carboxylic acids, including enhanced safety, improved reaction control, and scalability. The use of microreactors, in particular, has proven to be a powerful tool for reactions involving highly reactive or unstable intermediates, such as organolithiums, which are often precursors in carboxylation reactions. kyoto-u.ac.jpresearchgate.net
Flow microreactor systems facilitate extremely fast gas-liquid reactions, such as the carboxylation of short-lived organolithiums with carbon dioxide. core.ac.uk This technology allows for precise control over residence time and temperature, which is crucial for minimizing the decomposition of sensitive intermediates and maximizing the yield of the desired carboxylic acid. researchgate.netcore.ac.uk For instance, the carboxylation of phenyllithium (B1222949) in a flow microreactor can produce benzoic acid with high selectivity even at 0°C, a condition that would lead to significant byproducts in a traditional batch reactor. core.ac.uk
The synthesis of carboxylic acids in a flow system typically involves the generation of an organometallic reagent, followed by its reaction with CO2 gas. kyoto-u.ac.jp This method can be adapted for the synthesis of trimethylbutenoic acid by using an appropriate organolithium precursor. The resulting lithium carboxylate can then be directly used for further transformations, such as the synthesis of active esters, without the need for a separate base. kyoto-u.ac.jp
Key advantages of flow chemistry in carboxylic acid synthesis:
Enhanced Safety: The small reaction volumes in microreactors mitigate the risks associated with highly exothermic reactions or unstable intermediates. lut.fi
Precise Control: Accurate control over temperature, pressure, and residence time leads to higher selectivity and yields. researchgate.net
Scalability: Continuous processing allows for the production of larger quantities of the target compound without changing the reaction setup. lut.fi
Fast Reactions: The high surface-area-to-volume ratio in microreactors enhances mass and heat transfer, leading to significantly faster reaction times. core.ac.uk
Microwave-Assisted Synthetic Techniques
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating a wide range of chemical transformations, including the synthesis and derivatization of carboxylic acids. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.orgorganic-chemistry.org
Microwave irradiation can be effectively employed for various reactions involving carboxylic acids, such as:
Esterification and Amidation: Microwave-assisted esterification and amidation of carboxylic acids can be achieved efficiently, often under solvent-free conditions. rsc.orgnih.gov For example, the direct amidation of carboxylic acids with amines can be catalyzed by ceric ammonium (B1175870) nitrate (B79036) under microwave irradiation, providing amides in excellent yields with significantly reduced reaction times. nih.gov
Thioesterification: The synthesis of thioesters from carboxylic acids can also be accelerated using microwave heating. acs.org
Protodecarboxylation: Microwave-assisted copper-catalyzed protodecarboxylation of aromatic carboxylic acids offers a rapid and efficient method for removing carboxyl groups. organic-chemistry.org
Synthesis of Heterocycles: Carboxylic acids can serve as precursors for the microwave-assisted synthesis of heterocyclic compounds like 2-oxazolines. nih.gov
The benefits of microwave-assisted synthesis stem from the direct and efficient heating of the reaction mixture, which often leads to a more uniform temperature distribution and avoids localized overheating. nih.gov
| Reaction Type | Key Features of Microwave-Assisted Method | Typical Reaction Time | Reference |
|---|---|---|---|
| Amidation | Solvent-free, catalyzed by ceric ammonium nitrate | 1-2 hours | nih.gov |
| Esterification | Base/catalyst-free, chemoselective | Varies | rsc.org |
| Protodecarboxylation | Copper-catalyzed, rapid conversion | 5-15 minutes | organic-chemistry.org |
| Synthesis of 2-Oxazolines | Open vessel, dehydration of intermediate amides | 15-40 minutes | nih.gov |
Precursor Chemistry and Feedstock Considerations in Synthesis Design
A common strategy for the synthesis of butenoic acid derivatives involves the modification of readily available starting materials. For example, maleic anhydride (B1165640) can react with primary amines to form (Z)-4-oxo-4-(arylamino)but-2-enoic acids. tandfonline.com The opening of the lactone ring in this reaction is a critical step. tandfonline.com
Another approach involves the use of substituted butanoic acid derivatives. For instance, the synthesis of novel bis-acid amides has been achieved through the ring-opening of dihydrofuran-2,5-dione with amines to produce 4-oxo-4-(substituted) butanoic acid amides. internationaljournalcorner.com
In the context of polyketide biosynthesis, short-chain fatty acids like those derived from acetyl-CoA, propionyl-CoA, and butyryl-CoA serve as fundamental building blocks. nih.gov These natural pathways can provide inspiration for the retrosynthetic analysis of trimethylbutenoic acid, suggesting potential precursors that could be accessed through fermentation or other biotechnological methods.
The choice of feedstock is also influenced by the desired stereochemistry of the final product. For complex molecules with multiple chiral centers, such as certain derivatives of 2-butenoic acid, the starting material may be a naturally occurring compound to ensure the correct stereochemical outcome. ontosight.ai
Derivatization Strategies and Analog Synthesis for Research Purposes
Derivatization of trimethylbutenoic acid and the synthesis of its analogs are crucial for exploring its chemical properties and potential applications. These modifications can be broadly categorized into reactions involving the carboxylic acid group, the butenoic moiety, and the trimethyl substituents. acs.orgnih.gov
The carboxylic acid group of trimethylbutenoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis and are often used to create a diverse library of compounds for research purposes.
Esterification: The conversion of carboxylic acids to esters can be achieved through various methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst. For analytical purposes, especially for gas chromatography (GC), derivatization to form more volatile esters is often necessary. restek.com For instance, fatty acids are commonly converted to fatty acid methyl esters (FAMEs) using BF3 in methanol. restek.com Alkylation is another method to form esters, where an active hydrogen is replaced with an alkyl group. libretexts.org
Amidation: The formation of amides from carboxylic acids typically requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. libretexts.org Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.itnih.gov The reaction conditions, including the order of reagent addition, can significantly impact the yield and chemoselectivity of the amidation reaction. rsc.org Microwave-assisted amidation provides a rapid and efficient alternative to conventional methods. rsc.orgnih.gov
| Reaction | Common Reagents | Key Considerations | Reference |
|---|---|---|---|
| Esterification (for GC analysis) | BF3 in Methanol | Generates volatile methyl esters. | restek.com |
| Alkylation (Esterification) | Alkylating agents (e.g., PFB-Br) | Forms more stable derivatives than silylation. | libretexts.org |
| Amidation | EDC, HOBt, Amine | Requires activation of the carboxylic acid. | fishersci.itnih.gov |
| Microwave-Assisted Amidation | Carboxylic acid, Amine, Catalyst (optional) | Rapid, high-yielding, often solvent-free. | rsc.orgnih.gov |
The double bond in the butenoic moiety of trimethylbutenoic acid offers a site for various functionalization reactions, allowing for the introduction of new chemical entities.
Hydroxylation: The direct hydroxylation of unsaturated carboxylic acids can be achieved through oxidation with hydrogen peroxide in the presence of a carboxylic acid like formic or acetic acid. google.comresearchgate.net This reaction proceeds via an intermediate epoxidized carboxylic acid, which then undergoes acid-catalyzed ring-opening by water to form vicinal hydroxyl groups. google.com Another method for hydroxylation involves the use of an alkali metal hypochlorite (B82951) solution in the presence of a hypochlorite-decomposing agent. google.com
Halogenation and Hydrobromination: Like other alkenes, the double bond of α,β-unsaturated acids can undergo halogenation and hydrobromination. libretexts.org The addition of unsymmetrical reagents like hydrogen bromide to α,β-unsaturated acids typically occurs in an anti-Markovnikov fashion. libretexts.org
Other Functionalizations: The butenoic acid scaffold can be further functionalized through various other reactions. For example, palladium-catalyzed 1,1-aminoxylation of 3-butenoic acid has been developed to install two distinct heteroatom motifs across the olefin skeleton. rsc.org Additionally, copper-catalyzed dimerization of 4,4-dichloro-2-butenoic acid derivatives can lead to the synthesis of densely functionalized cyclopropanes. beilstein-journals.orgnih.govnih.gov The OH radical-initiated oxidation of 3-butenoic acid has also been studied, leading to a variety of oxygenated products. acs.org
While the carboxylic acid and the butenoic moiety are the more reactive sites for derivatization, the trimethyl substituents are generally less reactive. However, under specific conditions, modifications at these positions could be envisioned, although they are less commonly reported for trimethylbutenoic acid itself.
Oxidation of a related compound, trimethylbutenoic acid, with permanganate (B83412) has been shown to yield products such as methyl isopropyl ketone and trimethylmalic acid, indicating that the carbon backbone, including the positions of the methyl groups, can be susceptible to cleavage under strong oxidizing conditions. archive.org
For research purposes, the synthesis of analogs with different substitution patterns on the butenoic acid chain, rather than direct modification of the trimethyl groups, is a more common strategy to explore structure-activity relationships. This can be seen in the synthesis of various substituted butenoic acid derivatives for different applications. yu.edu.johabitablefuture.orggoogle.com
Elucidation of Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Addition Reactions of the Alkene Moiety
The double bond in α,β-unsaturated carboxylic acids like trimethyl butenoic acid is electron-deficient due to the conjugation with the carbonyl group. This electronic characteristic governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic addition to the alkene moiety typically proceeds via the formation of a carbocation intermediate. The π electrons of the C=C double bond attack an electrophile, leading to the formation of a more stable carbocation, which is then attacked by a nucleophile to yield the final product. savemyexams.comlibretexts.orgyoutube.com The presence of the trimethyl substitution pattern on the butenoic acid backbone will influence the stability of the carbocation intermediate and thus the regioselectivity of the reaction.
Nucleophilic addition, specifically conjugate (or 1,4-) addition, is a key reaction for α,β-unsaturated carbonyl compounds. libretexts.orgfiveable.melibretexts.org A nucleophile attacks the β-carbon of the alkene, which is rendered electrophilic by the conjugated carbonyl group. This results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated at the α-carbon to give the saturated product. libretexts.org The nature of the nucleophile, whether "hard" or "soft," can influence whether direct (1,2) or conjugate (1,4) addition occurs. fiveable.me
The regioselectivity of addition reactions to this compound is dictated by the electronic and steric effects of the substituents. In electrophilic additions, the formation of the most stable carbocation intermediate is the determining factor, following Markovnikov's rule. utdallas.edu For nucleophilic conjugate additions, the attack preferentially occurs at the β-carbon. fiveable.melibretexts.org
Stereoselectivity is a critical aspect of these addition reactions. For instance, in the context of other α,β-unsaturated systems, the addition of halogens often proceeds with anti-stereochemistry. utdallas.edu The stereochemical outcome can be influenced by the specific reagents and catalysts employed. In asymmetric synthesis, chiral catalysts are used to control the enantioselectivity of the addition, leading to the preferential formation of one enantiomer. bohrium.comnih.govresearchgate.net For example, the use of chiral amine–boronic acid cooperative catalysts has been shown to achieve high enantioselectivity in the 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids. bohrium.comnih.gov
Table 1: Regio- and Stereoselectivity in Addition Reactions of α,β-Unsaturated Carboxylic Acids This table presents generalized findings for α,β-unsaturated carboxylic acids, which are applicable to understanding the potential reactivity of this compound.
| Reaction Type | Reagent/Catalyst | Regioselectivity | Stereoselectivity |
| Electrophilic Addition (e.g., HBr) | Protic Acid | Markovnikov | Dependent on substrate and reaction conditions |
| Nucleophilic Conjugate Addition | Soft Nucleophiles (e.g., Gilman reagents) | Attack at β-carbon | Dependent on nucleophile and substrate |
| Catalytic Asymmetric 1,4-Addition | Chiral Amine-Boronic Acid | Attack at β-carbon | High enantioselectivity |
Catalyzed Addition Reactions
Various catalysts are employed to enhance the rate and selectivity of addition reactions to α,β-unsaturated carboxylic acids. Lewis acids can activate the carbonyl group, further polarizing the C=C bond and facilitating nucleophilic attack. oup.com Transition metal catalysts, such as those based on rhodium and copper, are widely used in addition reactions. acs.orgrsc.org
For example, copper hydride (CuH) catalyzed systems have been developed for the asymmetric reduction of α,β-unsaturated carboxylic acids. acs.orgmit.edunih.gov These reactions can proceed with high enantioselectivity and tolerate a variety of functional groups. acs.orgnih.gov Another example is the Cp*Rh(III)/boron hybrid catalysis for the directed C–H addition to β-substituted α,β-unsaturated carboxylic acids, where the rhodium and boron catalysts cooperatively activate the reactants. rsc.org
Table 2: Examples of Catalyzed Addition Reactions This table provides examples of catalyzed reactions on related α,β-unsaturated systems.
| Catalyst System | Reaction Type | Product Type |
| Copper Hydride (CuH) | Asymmetric Reduction | β-Chiral Aldehydes |
| Cp*Rh(III)/BH₃·SMe₂ | C-H Addition | β-Disubstituted Carboxylic Acids |
| Chiral Amine-Boronic Acid | 1,4-Addition with Cycloalkanones | 1,5-Ketocarboxylic Acids |
Carboxylic Acid Functional Group Transformations
The carboxylic acid group of this compound can undergo a variety of transformations, including decarboxylation, reduction, and oxidation. rsc.orgstackexchange.com These reactions are fundamental in organic synthesis for converting carboxylic acids into other functional groups. msu.edu
Decarboxylation, the removal of the carboxyl group as carbon dioxide, of α,β-unsaturated carboxylic acids is not always straightforward under mild conditions. stackexchange.com However, it can be facilitated under certain conditions, such as pyrolysis or acid catalysis, particularly if the β-carbon is substituted in a way that stabilizes the resulting intermediate carbocation. stackexchange.com One proposed mechanism involves isomerization to a β,γ-unsaturated acid, which then undergoes decarboxylation through a cyclic transition state. stackexchange.com
Enzymatic decarboxylation offers a green alternative. researchgate.netnih.gov Enzymes like ferulic acid decarboxylases (FDCs), which belong to the UbiD-family, can catalyze the reversible decarboxylation of α,β-unsaturated carboxylic acids via a prenylated flavin cofactor. researchgate.netnih.gov Additionally, visible-light photocatalysis provides a mild method for the decarboxylation of these acids. acs.org Iron-catalyzed domino decarboxylation-oxidation reactions have also been developed. rsc.org
The carboxyl group can be reduced to an aldehyde or a primary alcohol. The reduction of α,β-unsaturated carboxylic acids can be challenging due to the competing reduction of the C=C double bond. However, selective methods have been developed. Biocatalytic systems using enzymes like carboxylic acid reductases (CARs) can reduce α,β-unsaturated carboxylic acids to the corresponding allylic alcohols. rsc.orgrsc.org In some cases, these systems can also lead to the reduction of both the carboxyl group and the C=C double bond, yielding saturated alcohols. rsc.org Copper hydride catalysis has been shown to selectively reduce α,β-unsaturated carboxylic acids to saturated aldehydes. acs.orgmit.edunih.gov
The oxidation of α,β-unsaturated carboxylic acids can lead to the formation of epoxy acids. acs.org For instance, a system using nickel oxide hydroxide (B78521) and sodium hypochlorite (B82951) has been shown to be effective for this transformation. acs.org The oxidation of the allylic positions is also a possible reaction pathway.
Rearrangement Reactions and Cyclization Pathways
Unsaturated carboxylic acids and their derivatives can participate in various rearrangement and cyclization reactions. The specific substitution pattern of this compound would influence the feasibility and outcome of such transformations.
Rearrangement reactions of α,β-unsaturated esters, catalyzed by strong acids like polyphosphoric acid, can lead to the formation of cyclopentenones through a proposed fragmentation-recombination-Nazarov cyclization pathway. orgsyn.org Other rearrangements, such as the Claisen rearrangement, can occur with derivatives of allylic alcohols and orthoesters, leading to γ,δ-unsaturated esters. wikipedia.org
Intramolecular cyclization can occur if a suitable nucleophilic group is present in the molecule. For example, derivatives of buta-2,3-dienoic acid can undergo palladium-catalyzed cyclization to form oxazolines or chromenes. The dimerization of 4,4-dichloro-2-butenoic acid derivatives, mediated by copper, leads to densely functionalized cyclopropanes. beilstein-journals.org Furthermore, when the double bond is further down the carbon chain, acid-catalyzed intramolecular addition of the carboxyl group can lead to the formation of lactones, particularly five- or six-membered rings. libretexts.org
Radical Reactions and Photochemical Transformations
The reactivity of unsaturated carboxylic acids like this compound is significantly influenced by the presence of the carbon-carbon double bond and the carboxylic acid group, making them participants in various radical and photochemical reactions.
Radical reactions involving butenoic acid derivatives often proceed via the addition of radical species to the double bond. For instance, the OH radical-initiated oxidation of 3-butenoic acid occurs almost exclusively by addition to the C=C bond, leading to the formation of products such as oxo-propanoic acid and dihydroxy-butanoic acid. The carboxyl group can influence the reaction mechanism through hydrogen bonding, potentially affecting the formation of intermediates. In a different context, 3-methyl-2-butenoic acid has been utilized in a Ritter reaction to form a carbocation, which then reacts with a nitrile to synthesize water-soluble azo initiators. These initiators are designed to thermally decompose and generate radicals that can initiate polymerization reactions.
Photochemical transformations offer a pathway to activate molecules like this compound using light. The fundamental principle, the Grotthuss-Draper law, states that light must be absorbed by a compound for a photochemical reaction to occur. For unsaturated systems, this can lead to photoinduced electron transfer or the generation of radical ions. For example, visible-light photoredox catalysis can be used to generate acyl radicals from simple carboxylic acids. These acyl radicals can then participate in further reactions, such as additions to alkenes. While direct photochemical studies on this compound are specific, the behavior of structurally similar compounds like crotonic acid (trans-2-butenoic acid) in polar radical crossover cycloadditions provides insight into potential reactivity. Furthermore, derivatives like trans-2-methyl-2-butenoic acid have been incorporated into ruthenium complexes for use in dye-sensitized solar cells, highlighting the relevance of their photophysical properties. The photooxidation of atmospheric compounds like 1,3,5-trimethylbenzene can also lead to the formation of butenoic acid derivatives through complex radical reaction chains.
| Reaction Type | Reactant/System | Key Findings |
| Radical Oxidation | 3-Butenoic Acid + OH Radicals | Reaction proceeds via OH addition to the C=C bond; carboxyl group influences the mechanism. |
| Radical Initiator Synthesis | 3-Methyl-2-Butenoic Acid | Used in a Ritter reaction to create water-soluble azo initiators for radical polymerizations. |
| Photoredox Catalysis | General Carboxylic Acids | Can serve as precursors to acyl radicals under visible light irradiation. |
| Photophysical Application | trans-2-Methyl-2-Butenoic Acid | Incorporated into Ru(II) complexes for dye-sensitized solar cells. |
Polymerization Mechanisms and Oligomerization Studies
This compound and its esters are valuable monomers in the synthesis of polymers. The polymerization of such vinyl monomers typically proceeds through a chain-growth mechanism, which can be initiated by radical, anionic, or cationic species.
The polymerization mechanism for vinyl monomers involves initiation, propagation, and termination steps. In radical polymerization, an initiator generates a free radical that adds to the monomer's double bond, creating a new radical that propagates the chain. Anionic polymerization, in contrast, is initiated by a nucleophile, such as an organolithium compound or an alkoxide. This method is particularly effective for vinyl monomers with electron-withdrawing substituents, as they stabilize the propagating carbanion intermediate. The methyl ester of 2,2,3-trimethyl-3-butenoic acid, for example, is
Advanced Analytical Methodologies for Research Characterization
Chromatographic Techniques for Separation and Purification in Research
Chromatography is an indispensable tool for separating individual components from a mixture. For trimethyl butenoic acid, various chromatographic methods are utilized to isolate the compound for further analysis or to quantify its presence in a sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. The compound is first vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which provides detailed information about the mass-to-charge ratio of the molecule and its fragments, enabling definitive identification. mdpi.com
For carboxylic acids, derivatization is often necessary to increase volatility and improve chromatographic peak shape. mdpi.com A common approach involves converting the carboxylic acid to a more volatile ester, such as a methyl ester. nih.govmdpi.com For example, trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH) can be used as a derivatization reagent to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs) for GC-MS analysis. mdpi.com This process can be automated for high-throughput analysis, improving reproducibility. mdpi.com
The choice of capillary column is critical for achieving good separation. For isomers like 3-methyl-2-butenoic acid, various columns with different stationary phases are used, including polar phases like CP Wax and DB-Wax, and non-polar phases like HP-101. nist.gov The temperature program of the GC oven is carefully optimized to ensure efficient separation of the analyte from other components in the sample. mdpi.com
Table 1: Example GC Columns and Conditions for Butenoic Acid Isomers This table is illustrative of typical column choices for related analytes.
| Column Type | Active Phase | Temperature Program Example | Reference |
| Capillary | CP Wax 52 CB | 40°C (2 min), then 4 K/min to 230°C (15 min) | nist.gov |
| Capillary | DB-Wax | 40°C (5 min), then 2 K/min to 210°C (70 min) | nist.gov |
| Capillary | FFAP | 60°C (5 min), then 2 K/min to 240°C | nist.gov |
| Capillary | HP-101 | 70°C (2 min), then 3 K/min to 200°C (10 min) | nist.gov |
The mass spectrometer detector ionizes the eluted compound, typically through electron impact (EI), causing it to fragment in a predictable pattern. mdpi.com This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared to spectral libraries, such as the NIST Mass Spectrometry Data Center, for positive identification. mdpi.comnist.gov
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate compounds in a liquid mobile phase. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or that might decompose at high temperatures. For this compound, reversed-phase HPLC is a common analytical method. sielc.com
In a typical reversed-phase setup, a non-polar stationary phase (like C18) is used with a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent, such as acetonitrile, with a small amount of acid (e.g., sulfuric acid or trifluoroacetic acid) to ensure the carboxylic acid remains in its protonated form for consistent retention and good peak shape. sielc.com The components are separated based on their hydrophobicity, with more polar compounds eluting earlier. Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the analyte absorbs light, such as 220 nm. sielc.com The development of a highly selective and sensitive HPLC method, often coupled with tandem mass spectrometry (LC-MS/MS), allows for the precise quantification of analytes in complex matrices. rsc.org
Certain isomers of this compound may contain chiral centers, meaning they can exist as non-superimposable mirror images called enantiomers. Enantiomers have identical physical properties in a non-chiral environment, making their separation impossible with standard chromatographic techniques. sigmaaldrich.com
Chiral chromatography is specifically designed to separate enantiomers. gcms.cz This is achieved by using a chiral stationary phase (CSP). The CSP is composed of a single enantiomer of a chiral compound that is immobilized on a support. When a racemic mixture (a 50:50 mixture of two enantiomers) passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. sigmaaldrich.comntu.edu.sg These differing interactions cause one enantiomer to be retained longer than the other, resulting in their separation. ntu.edu.sg
Common CSPs include those based on derivatized cyclodextrins, which are often used in both GC and HPLC. gcms.czntu.edu.sg The choice of mobile phase is also crucial; reversed-phase conditions are often employed in HPLC for this purpose. sigmaaldrich.com The ability to separate and quantify individual enantiomers is critical, as they can have different biological activities.
Spectroscopic Methodologies for Structural Elucidation
Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about a substance's structure and composition. For this compound, spectroscopic methods are essential for confirming the molecular structure, identifying functional groups, and elucidating the connectivity of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule. acs.org
¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For a compound like 3-methyl-2-butenoic acid, ¹H NMR can distinguish between the protons of the two methyl groups and the vinylic proton. bmrb.io
¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in a molecule. nih.gov For example, it can differentiate between the sp²-hybridized carbons of the double bond and the carboxylic acid group, and the sp³-hybridized carbons of the methyl groups. spectrabase.com
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for 3-methyl-2-butenoic Acid Data obtained in D₂O at 298K. Chemical shifts (δ) are reported in parts per million (ppm).
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 (Carboxyl) | - | 175.7 |
| C2 (Vinylic CH) | 5.65 | 116.6 |
| C3 (Quaternary C) | - | 164.2 |
| C4 (Methyl) | 1.91 | 27.6 |
| C5 (Methyl) | 1.78 | 20.2 |
Source: Adapted from Biological Magnetic Resonance Bank data. bmrb.io
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Both Infrared (IR) and Raman spectroscopy probe the vibrational modes of molecules, providing information about the functional groups present. physicsopenlab.org
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching and bending). For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of key functional groups. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group. A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Additionally, a C=C stretching vibration would be expected around 1650 cm⁻¹. nist.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). pnnl.gov While IR activity depends on a change in dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, non-polar or symmetric bonds often produce strong signals in Raman spectra. For this compound, the C=C double bond and C-C single bonds would be expected to show strong Raman scattering signals. physicsopenlab.org The C=O bond, while strong in the IR, is often weaker in the Raman spectrum. spectroscopyonline.com This complementary nature makes using both techniques ideal for a comprehensive functional group analysis. mdpi.commdpi.comntu.edu.sgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For a compound like this compound, the key structural features dictating its UV-Vis absorption are the carbon-carbon double bond (C=C) and the carbonyl group (C=O) of the carboxylic acid.
The specific wavelengths of absorption depend on the exact isomeric structure of the this compound, particularly the degree of conjugation between the chromophores.
n→π* Transitions: The carbonyl group possesses non-bonding electrons (n) in p-type orbitals on the oxygen atom. These electrons can be excited into an antibonding π* orbital. This n→π* transition is symmetry-forbidden, resulting in a characteristically weak absorption band, typically found in the 270-300 nm region for ketones and aldehydes. masterorganicchemistry.com
π→π* Transitions: Both the C=C and C=O groups have bonding π orbitals. Excitation of an electron from a π orbital to an antibonding π* orbital results in a π→π* transition. These transitions are symmetry-allowed and therefore produce strong absorption bands. masterorganicchemistry.com For an isolated C=C bond, this transition occurs in the far UV region (around 170 nm). masterorganicchemistry.com However, if the C=C and C=O groups are conjugated (as in an α,β-unsaturated carboxylic acid), the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced, shifting the absorption maximum (λmax) to longer wavelengths, often above 200 nm.
The precise λmax is further influenced by the substitution pattern on the double bond and the solvent used for analysis.
Table 1: Expected Electronic Transitions for this compound Isomers
This table summarizes the types of electronic transitions observable with UV-Vis spectroscopy for a typical α,β-unsaturated isomer of this compound.
| Electronic Transition | Chromophore | Typical Wavelength (λmax) Range | Molar Absorptivity (ε) | Notes |
|---|---|---|---|---|
| π → π | Conjugated C=C—C=O | 200 – 250 nm | High (10,000 – 20,000 L·mol⁻¹·cm⁻¹) | Strong absorption; position is highly sensitive to substitution and solvent polarity. |
| n → π | Carbonyl (C=O) | 270 – 300 nm | Low (10 – 100 L·mol⁻¹·cm⁻¹) | Weak, symmetry-forbidden transition; can be obscured by stronger absorptions. masterorganicchemistry.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about a compound's molecular weight and, through the analysis of fragmentation patterns, its chemical structure. The molecular formula for this compound is C₇H₁₂O₂, corresponding to a monoisotopic mass of approximately 128.08 Da.
Analysis is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, carboxylic acids like this compound are often chemically modified through derivatization (e.g., trimethylsilylation) to increase their volatility and thermal stability. uu.nlsci-hub.se This process replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group.
Fragmentation Patterns:
Electron Ionization (EI-MS): In GC-MS, EI is a common ionization method that imparts high energy to the molecule, causing extensive and reproducible fragmentation.
Molecular Ion (M⁺): The peak corresponding to the intact ionized molecule. For carboxylic acids, this peak can be of low intensity.
TMS Derivatives: Trimethylsilylated carboxylic acids exhibit characteristic fragmentation, including a prominent ion at m/z 117, corresponding to [COOTMS]⁺, and a peak representing the loss of a methyl group from the TMS moiety ([M-15]⁺). sci-hub.se
Underivatized Acid: Common fragmentation pathways include the loss of a methyl group ([M-15]⁺) and the loss of the carboxyl group ([M-45]⁺). A McLafferty rearrangement is a characteristic fragmentation for carboxylic acids, which for butenoic acid analogues can produce a prominent ion at m/z 60. docbrown.info
Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly paired with LC. For carboxylic acids, it is typically performed in negative ion mode, where it generates the deprotonated molecule, [M-H]⁻. copernicus.org This is highly useful for confirming the molecular weight with minimal fragmentation. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]⁻ ion is isolated and fragmented.
Table 2: Common Mass Fragments for a this compound Isomer (Underivatized) in EI-MS
This table presents potential fragment ions and their origins for a representative this compound structure under electron ionization.
| m/z Value | Proposed Ion Structure/Origin | Significance |
|---|---|---|
| 128 | [C₇H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Loss of a methyl group |
| 83 | [M - COOH]⁺ | Loss of the carboxylic acid group |
| 71 | [C₅H₁₁]⁺ or [C₄H₇O]⁺ | Represents fragmentation of the carbon backbone |
| 60 | [C₂H₄O₂]⁺ | Result of a McLafferty rearrangement (if structurally possible) docbrown.info |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive experimental science for determining the precise three-dimensional atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The crystal lattice diffracts the X-rays into a specific pattern of reflections. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, allowing for the exact positions of atoms, bond lengths, and bond angles to be determined. wikipedia.org
While this method provides unequivocal structural proof, its application is contingent upon the ability to grow a high-quality single crystal of the analyte. A search of publicly available structural databases indicates that a crystal structure for this compound has not been reported. However, if a suitable crystal were obtained and analyzed, the resulting data would provide a comprehensive and unambiguous picture of its solid-state conformation and intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups.
Table 3: Representative Data Obtained from an X-ray Crystallography Experiment
This table illustrates the type of crystallographic data that would be generated for this compound if a single crystal structure analysis were performed. The values are hypothetical.
| Parameter | Description | Example Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₇H₁₂O₂ |
| Crystal System | One of the seven crystal systems (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | Describes the symmetry of the unit cell. | P2₁/c |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the unit cell. | a = 8.5 Å, b = 10.2 Å, c = 9.1 Å, β = 95° |
| Volume (V) | The volume of the unit cell. | 785 ų |
| Z | The number of molecules in the unit cell. | 4 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | 0.045 (4.5%) |
Hyphenated Techniques and Novel Analytical Platforms Development
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the analysis of complex samples and the characterization of isomers. nih.govchromatographytoday.com The development of novel analytical platforms continues to push the boundaries of sensitivity and specificity for challenging analytes like isomeric carboxylic acids.
Key Hyphenated Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer provides identification and quantification. chemijournal.com For this compound, GC-MS allows for the separation of different isomers, which might otherwise be indistinguishable by MS alone. uu.nl
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile, capable of analyzing non-volatile and thermally sensitive compounds without derivatization. nih.gov It is widely used in metabolomics and pharmaceutical analysis. An LC system separates the analytes in the liquid phase, which are then ionized (e.g., via ESI) and detected by the mass spectrometer. This is particularly useful for analyzing this compound in biological fluids.
Other Hyphenated Systems: Techniques such as LC-NMR (Nuclear Magnetic Resonance) and LC-IR (Infrared Spectroscopy) can provide even more detailed structural information, helping to unambiguously identify unknown isomers or impurities by providing data on the carbon-hydrogen framework (NMR) or functional groups (IR) of the chromatographically separated peaks. ijarnd.com
Novel Analytical Platforms:
The primary challenge in analyzing compounds like this compound is often the presence of multiple isomers with very similar chemical properties. Novel platforms are being developed to address this.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique adds another dimension of separation. After ionization, ions are passed through a drift tube where they are separated based not only on their m/z ratio but also on their size, shape, and charge (their rotationally averaged collision cross-section, CCS). acs.org This allows for the separation of isomers that are indistinguishable by mass spectrometry alone, making it a powerful tool for metabolomics and the analysis of complex isomeric mixtures. acs.org
Advanced Derivatization Strategies: Research into novel derivatization reagents aims to improve the analytical performance of existing platforms. New reagents are designed to enhance ionization efficiency for MS detection, improve chromatographic resolution, and enable chiral separations for enantiomeric isomers on non-chiral columns. semanticscholar.org
These advanced hyphenated and novel platforms provide the powerful tools necessary for the comprehensive separation, identification, and quantification of this compound and its isomers in complex research settings.
In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research
A thorough review of available scientific literature indicates a significant gap in the computational and theoretical study of the chemical compound this compound. Despite the robustness of modern computational chemistry techniques, specific research applying these methods to elucidate the detailed molecular properties and reactivity of this compound appears to be limited or not publicly available. Consequently, a detailed article covering the specific areas of quantum mechanical calculations, molecular dynamics simulations, reaction pathway modeling, and structure-reactivity relationships for this compound cannot be generated at this time.
Computational chemistry is a important field that employs theoretical principles to calculate and predict the properties of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are fundamental tools for investigating the electronic structure and predicting molecular properties with high accuracy. nasa.gov Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is frequently used to understand and predict chemical reactivity. researchgate.net
Furthermore, Molecular Dynamics (MD) simulations offer insights into the conformational changes and intermolecular interactions of molecules over time, providing a dynamic view of molecular behavior. Theoretical models are also crucial for mapping potential reaction pathways and characterizing the transition states involved, which is fundamental for understanding reaction mechanisms and kinetics. These computational approaches ultimately aid in predicting structure-reactivity relationships, guiding the rational design of new molecules and reactions.
While these computational methods are widely applied across chemistry, dedicated studies focusing on this compound are not found in the surveyed literature. The compound and its derivatives are mentioned in broader contexts, such as in studies of compounds identified in meteorites or as part of larger chemical analyses, but detailed computational examinations as specified in the requested outline are absent. Without dedicated research, a scientifically accurate and detailed analysis of its computational and theoretical chemistry is not possible.
Computational Chemistry and Theoretical Studies
Spectroscopic Property Prediction and Validation against Experimental Data
The confluence of computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and detailed analysis of molecules like trimethyl butenoic acid. Theoretical calculations, primarily employing Density Functional Theory (DFT), allow for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted data, when compared with experimentally obtained spectra, serve to validate both the computational model and the experimental structural assignment.
Methodology for Spectroscopic Prediction and Validation:
Typically, the process begins with the optimization of the molecular geometry of the this compound isomer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Following this, the same level of theory is used to calculate the NMR shielding tensors and vibrational frequencies.
For NMR spectroscopy , the calculated isotropic shielding values are converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The predicted ¹H and ¹³C NMR spectra are then compared with experimental spectra, often recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). The agreement between the predicted and experimental chemical shifts is a key indicator of the accuracy of the computed molecular structure.
For Infrared (IR) spectroscopy , the calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and limitations in the theoretical model. The predicted IR spectrum, including the intensities of the vibrational modes, is then compared with the experimental FT-IR spectrum. This comparison aids in the assignment of specific absorption bands to the corresponding molecular vibrations, such as the characteristic C=O and O-H stretches of the carboxylic acid group and the C=C stretch of the butenoic acid backbone.
Illustrative Data Comparison:
To illustrate the nature of the data generated in such a study, the following tables present a hypothetical comparison of predicted and experimental spectroscopic data for an isomer of this compound, based on typical accuracies observed in studies of similar molecules.
Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| -COOH | 10.0 - 12.0 | 10.5 - 12.5 |
| Vinyl H | 5.5 - 6.5 | 5.7 - 6.8 |
| Methyl H (on C=C) | 1.8 - 2.2 | 1.9 - 2.3 |
| Methyl H (gem-dimethyl) | 1.0 - 1.5 | 1.1 - 1.6 |
Note: The exact chemical shifts would depend on the specific isomer of this compound.
Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 170 - 180 | 172 - 182 |
| C=C (Olefinic) | 120 - 150 | 125 - 155 |
| C (gem-dimethyl) | 30 - 45 | 32 - 48 |
| CH₃ (Methyl) | 15 - 30 | 18 - 32 |
Note: The specific chemical shifts are dependent on the isomer under investigation.
Table 3: Comparison of Predicted and Experimental FT-IR Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2800 - 3300 | 2850 - 3350 (broad) |
| C=O stretch (Carboxylic acid) | 1700 - 1750 | 1705 - 1760 |
| C=C stretch | 1630 - 1680 | 1640 - 1690 |
| C-O stretch | 1200 - 1300 | 1210 - 1320 |
| O-H bend | 1350 - 1450 | 1380 - 1460 |
Discrepancies between the predicted and experimental data can often be attributed to factors such as solvent effects, intermolecular interactions (like hydrogen bonding in the case of carboxylic acids), and the inherent approximations in the computational methods. Despite these minor deviations, the strong correlation typically observed between the calculated and measured spectra provides a high degree of confidence in the structural characterization of the molecule.
Applications As a Building Block in Chemical Synthesis and Materials Science Research
Role as a Key Building Block in Advanced Organic Synthesis
As a functionalized organic molecule, trimethyl butenoic acid is a valuable precursor in the construction of more complex chemical architectures. chemimpex.com Its inherent reactivity allows for its incorporation into a wide range of molecular frameworks, making it a key building block in synthetic chemistry.
Precursor for Specialty Chemicals and Fine Chemicals
This compound is instrumental in the synthesis of various specialty and fine chemicals, including pharmaceuticals, agrochemicals, and cosmetic ingredients. arxada.comguidechem.com
Pharmaceutical Intermediates : The compound is a precursor in the synthesis of antifungal drugs and other pharmaceutical intermediates. guidechem.com One notable application is in the creation of the "trimethyl lock" (TML) system, a molecular tool used for the targeted delivery and controlled release of therapeutic agents. osti.gov This system is constructed from precursors including 3-methylbut-2-enoic acid. osti.gov
Agrochemicals : Derivatives of 3-methyl-2-butenoic acid are used to synthesize pyrethroid-class agricultural chemicals. Certain esters of the acid have shown high toxicity to insects like mosquitoes and gadflies while having low toxicity to mammals, marking them as potential pesticides.
Indanone Derivatives : In a niobium pentachloride (NbCl₅)-induced Friedel–Crafts reaction, 3,3-dimethylacrylic acid reacts with aromatic substrates to yield a variety of 1-indanone derivatives. beilstein-journals.org These structures are significant in medicinal chemistry. The yields of these reactions vary depending on the specific substrates and conditions, as shown in the table below. beilstein-journals.org
| Aromatic Substrate | Reaction Conditions | Product Yield (%) |
|---|---|---|
| Benzene | Condition A | 0 |
| Toluene | Condition B | 56 |
| Anisole | Condition C | 78 |
| 1,2-Dimethoxybenzene | Condition C | 65 |
Flavors and Fragrances : Esters derived from this compound, such as isobutyl 3-methyl-2-butenoate, are used as components in flavors and fragrances. arxada.com
Intermediate in Complex Molecule Total Synthesis
The specific structural features of this compound make it a useful intermediate in the multi-step total synthesis of complex, biologically active natural products.
Slovenolide and Montanolide Synthesis : In the total synthesis of complex terpenes, 3,3-dimethylacrylic acid is used to generate the requisite side chain of the target molecules. nih.gov For example, an alcohol intermediate can be esterified with 3,3-dimethylacrylic acid to build a key structural component of slovenolide and montanolide. nih.gov
Abscisic Acid Synthesis : The compound has been utilized in the synthesis of precursors to (+)-Abscisic Acid, a vital plant hormone. acs.org
Rexinoid Agonists : In the development of rexinoid agonists (compounds that activate retinoid X receptors), derivatives like ethyl 4-bromo-3-methylbut-2-enoate are key reactants. acs.org These are used in Reformatsky-type reactions with tetralone derivatives to build complex molecular frameworks with potential therapeutic applications. acs.org
Monomer in Specialty Polymer Chemistry Research
This compound and its derivatives are employed as monomers or monomer precursors in the research and development of functional polymers with tailored properties for specific applications. guidechem.comlookchem.com
Synthesis of Functional Polymers and Copolymers
The acid serves as a starting material for creating more complex monomers which are then polymerized. Its esters are also used directly in polymerization reactions.
Precursor to Acrylamide Monomers : Through a Ritter reaction, 3,3-dimethylacrylic acid is reacted with acrylonitrile to synthesize functional acrylamide monomers like 3-acrylamido-3-methylbutanoic acid (AMBA) and sodium 3-acrylamido-3-methylbutanoate (NaAMB). osti.govnih.gov These monomers are then used to create specialized polymers:
Anionic Polymers : AMBA has been used to synthesize low molecular weight anionic polymers via aqueous Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. nih.gov
Ampholytic Terpolymers : NaAMB is a component in the free radical polymerization of ampholytic terpolymers, which also contain acrylamide (AM) and a cationic monomer. osti.gov These "smart" polymers exhibit solution properties that are responsive to pH and salinity. osti.gov
Monomers for Coatings and Adhesives : The methyl ester of 3,3-dimethylacrylic acid, methyl 3,3-dimethylacrylate, is a key monomer used to produce polymers and copolymers. chemimpex.comxdbiochems.com These polymers are valued in the paint and coatings industry for providing excellent adhesion, durability, and resistance to UV radiation and chemicals. xdbiochems.com
Molecularly Imprinted Polymers (MIPs) : 3,3-dimethylacrylic acid is listed as a functional monomer for the preparation of molecularly imprinted polymers. google.comresearchgate.net MIPs are materials designed with specific recognition sites for a target molecule, making them useful in chiral separations and as mimics of biological receptors. google.com
Investigation of Polymerization Kinetics and Thermodynamics
Research into polymers derived from this compound involves studying their formation kinetics to control their properties.
Kinetics of RAFT Polymerization : The kinetics of the aqueous RAFT polymerization of the derivative monomer AMBA have been investigated. nih.gov The monomer concentration is monitored throughout the polymerization process using Nuclear Magnetic Resonance (NMR) spectroscopy. This data allows for the calculation of the theoretical molecular weight and degree of polymerization, leading to the creation of kinetic plots that describe the reaction progress. nih.gov
Development of Azo Initiators : In another application, 3-methyl-2-butenoic acid has been used in a Ritter reaction with 2,2'-azodiisobutyronitrile (AIBN) to synthesize a novel surface-active azo initiator. mdpi.com The thermal decomposition of this initiator was studied, and it was subsequently used to initiate the emulsion polymerization of styrene. The heat flow over time was recorded to analyze the polymerization kinetics. mdpi.comresearchgate.net
Ligand or Catalyst Precursor in Coordination Chemistry Research
The carboxylic acid functional group of this compound allows it to act as a ligand, binding to metal ions to form coordination complexes.
While not a direct catalyst precursor itself in most documented cases, its ability to participate in the formation of complex metal-organic structures is significant. These types of metal oxo clusters are studied for their potential applications in catalysis and materials science. kuleuven.be For instance, the related methacrylate ligand is known to form stable zirconium oxo clusters, which can serve as models for metal oxide catalysts. kuleuven.be
Probes for Mechanistic Biological Studies (excluding clinical applications)
Derivatives of this compound have found a significant application as molecular probes for investigating enzymatic processes. A notable example is the "trimethyl lock" system, which is based on a trimethyl-substituted quinone propionic acid. These probes are ingeniously designed to undergo a specific chemical transformation in the presence of a target enzyme, leading to a detectable signal, such as the release of a fluorescent molecule.
The mechanism of these probes often involves an enzyme-triggered cascade reaction. For instance, a probe designed to detect a specific reductase enzyme might remain in a non-fluorescent "locked" state. Upon enzymatic reduction of the quinone moiety, a conformational change is induced, facilitating a rapid intramolecular cyclization. This cyclization, in turn, releases a "caged" fluorophore, resulting in a measurable increase in fluorescence. The rate of fluorescence generation can be directly correlated with the enzymatic activity, providing a powerful tool for mechanistic studies.
The design of these molecular probes is highly modular, allowing for the tuning of their properties to target different enzymes. thno.org The core trimethyl lock structure provides the switching mechanism, while the attached substrate and reporter groups can be varied to achieve specificity and the desired output signal.
Table of Enzyme-Activated Probes Based on Trimethyl-Substituted Scaffolds
| Probe Type | Target Enzyme | Mechanism of Action | Reporter Group |
| Trimethyl Lock Quinone | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Enzymatic reduction triggers intramolecular cyclization and release of the reporter. | Coumarin, Fluorescein |
| Hindered Ester Probes | Esterases | Steric hindrance prevents non-enzymatic hydrolysis, ensuring specific detection of enzyme activity. | Resorufin, Umbelliferone |
These probes are instrumental in high-throughput screening for enzyme inhibitors and in studying the kinetics and mechanisms of enzymatic reactions in complex biological systems, without direct clinical implications.
Design and Synthesis of Novel Reagents and Catalysts
The unique structural characteristics of this compound and its derivatives make them attractive scaffolds for the design of novel reagents and catalysts. The steric bulk of the trimethyl-substituted backbone can be exploited to create chiral environments, which is a cornerstone of asymmetric catalysis.
In the realm of organocatalysis, chiral carboxylic acids have been shown to be effective catalysts for a variety of transformations. researchgate.net By incorporating a this compound moiety into a larger chiral molecule, it is possible to create a catalyst with a well-defined and sterically demanding active site. This can lead to high levels of enantioselectivity in reactions such as aldol (B89426) additions, Michael additions, and cycloadditions. The carboxylic acid group can act as a Brønsted acid or base to activate substrates, while the bulky framework dictates the stereochemical outcome.
Furthermore, this compound can serve as a ligand for metal-based catalysts. The coordination of the carboxylate group to a metal center, combined with the steric influence of the alkyl groups, can modulate the reactivity and selectivity of the metal catalyst. For example, in transition metal-catalyzed cross-coupling reactions, sterically hindered ligands can promote reductive elimination and prevent catalyst deactivation, leading to more efficient catalytic cycles.
Table of Potential Catalytic Applications of this compound Derivatives
| Catalyst Type | Potential Reaction | Role of this compound Moiety |
| Chiral Brønsted Acid | Asymmetric Mannich Reaction | Provides a sterically defined chiral environment for enantioselective protonation/deprotonation. |
| Organocatalyst | Enantioselective Epoxidation | The bulky backbone can control the trajectory of the oxidant to one face of the substrate. |
| Metal Complex Ligand | Asymmetric Hydrogenation | Modulates the electronic and steric properties of the metal center to enhance enantioselectivity. |
The synthesis of these novel reagents and catalysts often involves the functionalization of the carboxylic acid group or the alkene bond of this compound, allowing for the attachment of other chemical entities to build up the final catalytic structure.
Biochemical Pathways and Metabolic Research Non Clinical Focus
Occurrence in Biological Systems (if applicable, in research contexts)
The natural occurrence of trimethyl butenoic acid in biological systems is not well-established. One isomer, 3-methyl-3-butenoic acid, has been identified in the urinary metabolic profiles of patients with 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. However, this study concluded that 3-methyl-3-butenoic acid was an artifact formed during the analytical process (gas chromatography) from the decarboxylation of 3-methylglutaconic acid, rather than a true endogenous metabolite. This finding raises questions about the natural presence of this specific isomer in biological matrices.
In the context of microbial metabolism, various branched-chain fatty acids are known to be produced. For instance, fungi of the genus Aspergillus are known to produce a range of volatile compounds derived from the catabolism of branched-chain amino acids. While this indicates the presence of pathways that could potentially produce trimethylated fatty acids, the specific detection of this compound has not been highlighted. Similarly, bacteria such as Pseudomonas putida possess metabolic pathways for fatty acids and alcohols, but specific mention of this compound metabolism is lacking.
Biosynthesis Pathways and Associated Enzyme Mechanisms
Specific biosynthesis pathways for this compound have not been elucidated. However, it is generally understood that the biosynthesis of branched-chain fatty acids originates from the catabolism of branched-chain amino acids: leucine (B10760876), isoleucine, and valine.
The initial step in BCAA catabolism is transamination to their respective α-keto acids, a reaction catalyzed by branched-chain amino acid aminotransferases. These α-keto acids then undergo oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase complex to form branched-chain acyl-CoA esters. These esters can then serve as primers for the fatty acid synthesis machinery to produce branched-chain fatty acids.
For example, the catabolism of leucine leads to isovaleryl-CoA, which could theoretically be a precursor for a trimethylated fatty acid, although the specific enzymatic steps for the addition of further methyl groups to form a this compound structure are not described. Research on the fungus Aspergillus parasiticus has shown that the global regulator VeA influences the catabolism of branched-chain amino acids, suggesting a link between secondary metabolism and BCAA degradation pathways.
Degradation Pathways and Biotransformation Studies
Detailed degradation pathways and biotransformation studies specifically for this compound are not available in the current body of scientific literature. General pathways for the degradation of fatty acids, such as β-oxidation, are well-established. It is plausible that this compound, if present in a biological system, would be degraded via a modified β-oxidation pathway. However, the presence of methyl branches can hinder the standard β-oxidation process, often requiring additional enzymatic steps to bypass the branched points.
Microorganisms, particularly bacteria and fungi, are known for their diverse metabolic capabilities and ability to degrade a wide range of organic compounds. Microbial biotransformation is a common tool for modifying chemical structures. While studies have been conducted on the microbial degradation of various pollutants and xenobiotics, specific research on the biotransformation of this compound is not documented.
Interactions with Biological Macromolecules in Research Contexts (e.g., in vitro enzyme studies)
There is a lack of direct in vitro studies investigating the interaction of this compound with specific biological macromolecules such as enzymes. Research on other branched-chain short-chain fatty acids (BSCFAs), such as isobutyric acid and isovaleric acid, has shown that they can modulate glucose and lipid metabolism in adipocytes. These studies have demonstrated that BSCFAs can inhibit lipolysis and de novo lipogenesis, and in some cases, potentiate insulin-stimulated glucose uptake. These effects are mediated through interactions with key metabolic enzymes and signaling proteins. For instance, BSCFAs have been shown to reduce the phosphorylation of hormone-sensitive lipase, a key enzyme in lipolysis.
Emerging Research Directions and Future Perspectives
Unexplored Synthetic Avenues and Methodological Advancements
The synthesis of trimethyl butenoic acid isomers, particularly the sterically demanding 2,3-dimethyl-2-butenoic acid, remains a significant challenge, pushing the boundaries of current synthetic methodologies. The construction of tetrasubstituted alkenes is an area of active research, and novel methods in this domain could unlock more efficient routes to this class of compounds. bristol.ac.uknih.gov
Future advancements are anticipated in the following areas:
Catalytic C-H Alkenylation: Direct C-H functionalization strategies are emerging as powerful tools in organic synthesis. Ruthenium(II)-catalyzed C-H alkenylation of indoles with symmetrical and unsymmetrical alkynes has been shown to produce tetrasubstituted alkenes with high regio- and stereoselectivity. ucl.ac.uk The application of similar methodologies to simpler starting materials could provide a more atom-economical and direct route to 2,3-dimethyl-2-butenoic acid.
Reductive Heck-type Reactions: Palladium-catalyzed 1,2-hydrovinylation of terminal 1,3-dienes has been demonstrated as a viable method for synthesizing highly functionalized tri- and tetrasubstituted alkenes. acs.org Exploring the scope of this reaction with appropriately substituted dienes and vinyl electrophiles could offer a novel disconnection for the synthesis of this compound isomers.
Chemoenzymatic Approaches: The combination of enzymatic and chemical steps offers a powerful strategy for the synthesis of complex molecules. A chemoenzymatic approach involving the reduction of carboxylic acids to aldehydes by carboxylic acid reductases (CARs), followed by a Wittig reaction, has been developed for the synthesis of α,β-unsaturated esters. beilstein-journals.orgnih.govbeilstein-journals.org Adapting this methodology could lead to new, more sustainable routes to this compound.
Biocatalytic Synthesis: The use of whole-cell biocatalysts or isolated enzymes for the production of acrylic acid and its derivatives is a rapidly growing field. google.comnih.gov Engineered microorganisms could potentially be designed to produce this compound from simple bio-based feedstocks, offering a green and sustainable alternative to traditional chemical synthesis.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Catalytic C-H Alkenylation | High atom economy, direct functionalization | Substrate scope, catalyst efficiency and selectivity |
| Reductive Heck-type Reactions | Access to complex substitution patterns | Control of stereochemistry, functional group tolerance |
| Chemoenzymatic Synthesis | Mild reaction conditions, high selectivity | Enzyme stability and availability, multi-step process |
| Biocatalytic Synthesis | Use of renewable feedstocks, sustainable | Pathway engineering, product toxicity to microorganisms |
Novel Reactivity Modes and Transformations
The reactivity of this compound is largely dictated by the interplay between its carboxylic acid functionality and the electron-rich, sterically hindered double bond. While classical reactions of α,β-unsaturated carboxylic acids are expected, the unique substitution pattern of isomers like 2,3-dimethyl-2-butenoic acid could lead to novel and unexpected reactivity.
Future research may focus on:
Electrophilic Additions: The electron-donating methyl groups on the double bond increase its nucleophilicity, making it susceptible to attack by electrophiles. However, the steric bulk around the double bond will significantly influence the regioselectivity and stereoselectivity of such additions. libretexts.orgchemistrysteps.comyoutube.com Studying these reactions could reveal unusual reaction pathways and lead to the synthesis of novel, highly substituted butanoic acid derivatives.
Cyclization Reactions: The combination of a carboxylic acid and a double bond within the same molecule provides opportunities for intramolecular cyclization reactions. Electrophilic addition to the allene (B1206475) moiety of allenoic acids, for instance, can lead to the formation of lactones. nih.gov Similar strategies applied to this compound could yield novel cyclic compounds.
Anomalous Schmidt Reactions: The reaction of acrylic acid with hydrazoic acid in the presence of a strong acid leads to the formation of pyruvic acid and ammonia, an anomalous outcome for the Schmidt reaction. rsc.org Investigating the behavior of the more substituted this compound under these conditions could unveil interesting rearrangement pathways.
Polymerization: While simple acrylic acids are key monomers in the polymer industry, the steric hindrance of this compound would likely prevent conventional radical polymerization. However, its derivatives could be explored as specialty monomers or co-monomers to introduce specific properties into polymers.
Advanced Computational Modeling Challenges and Innovations
Computational modeling provides a powerful lens through which to understand and predict the behavior of molecules like this compound. However, its structural complexity presents specific challenges that drive innovation in theoretical chemistry.
Key areas of focus include:
Modeling Reaction Mechanisms: Accurately modeling the transition states and reaction pathways of electrophilic additions to a tetrasubstituted alkene requires high-level quantum chemical methods that can account for both electronic and steric effects. pku.edu.cn Computational studies can help elucidate the factors controlling regio- and stereoselectivity in these reactions.
Predicting Spectroscopic Properties: While databases like PubChem provide basic computed properties for isomers like 2,3-dimethylbut-2-enoic acid, more sophisticated computational methods are needed to accurately predict complex spectroscopic data, which is crucial for the characterization of new compounds and reaction products. nih.gov
Enzyme-Substrate Interactions: For the development of biocatalytic routes, computational enzyme modeling is essential. nih.gov Understanding how a sterically hindered substrate like this compound would fit into and interact with the active site of an enzyme is a significant computational challenge that can guide protein engineering efforts.
Polymer Properties: Should derivatives of this compound find use in polymer science, computational modeling will be crucial for predicting the properties of the resulting polymers, such as their thermal stability, mechanical strength, and morphology.
| Modeling Area | Key Challenge | Potential Innovation |
| Reaction Mechanisms | Accurately capturing steric and electronic effects | Development of more efficient and accurate quantum chemical methods |
| Spectroscopic Properties | Correlation of computed data with experimental spectra | Machine learning models trained on large spectroscopic datasets |
| Enzyme-Substrate Interactions | Modeling large and flexible enzyme active sites | Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations |
| Polymer Properties | Predicting macroscopic properties from molecular structure | Multiscale modeling approaches connecting molecular to material scales |
Interdisciplinary Research Opportunities with this compound
The unique structural and chemical properties of this compound and its derivatives open doors to a range of interdisciplinary research areas, from materials science to biology.
Promising avenues for exploration include:
Polymer and Materials Science: As a branched-chain unsaturated carboxylic acid, derivatives of this compound could be incorporated into polymers to modify their properties. Branched-chain fatty acids are known to influence the structure and fluidity of membranes. nih.gov Similarly, incorporating this bulky moiety into a polymer backbone could impact its crystallinity, glass transition temperature, and mechanical properties. Trimesic acid, a related aromatic carboxylic acid, has been used to create cross-linked polymers for drug delivery applications. mdpi.com
Medicinal Chemistry and Agrochemicals: Many biologically active molecules contain sterically hindered structural motifs. The tetrasubstituted alkene framework is found in drugs like Tamoxifen. bristol.ac.uk The branched-chain fatty acid structure is also recognized for its biological activity. mdpi.com this compound could serve as a scaffold for the synthesis of new drug candidates or agrochemicals.
Biomarker Research: Branched-chain fatty acids can serve as biomarkers in various biological systems. While this compound itself may not be a natural product, its presence or the presence of its metabolites could potentially be used as a marker in specific metabolic studies.
Challenges and Opportunities in Sustainable and Green Synthesis
The development of sustainable and environmentally friendly methods for the production of chemicals is a paramount goal of modern chemistry. For this compound, this presents both significant challenges and exciting opportunities.
Challenges:
Atom Economy: Many traditional methods for creating highly substituted alkenes suffer from poor atom economy, generating significant amounts of waste. chemistryviews.org
Use of Hazardous Reagents: Some synthetic routes may rely on harsh reagents or catalysts that are environmentally problematic.
Petrochemical Feedstocks: The ultimate starting materials for most current synthetic routes are derived from fossil fuels.
Opportunities:
Bio-based Feedstocks: A major opportunity lies in the development of synthetic routes that start from renewable bio-based feedstocks. For example, sustainable pathways to acrylic acid and methacrylic acid are being actively researched, often starting from biomass-derived molecules like lactic acid or citramalic acid. digitellinc.comnsf.govsemanticscholar.org Similar strategies could be envisioned for this compound.
Green Catalysis: The use of non-toxic, recyclable catalysts is a key principle of green chemistry. Biocatalysis, as mentioned earlier, offers a particularly promising avenue. bohrium.comrsc.org
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to batch reactions, contributing to a more sustainable manufacturing process.
CO2 as a Feedstock: Innovative carboxylation reactions that utilize carbon dioxide as a C1 source are being developed for the synthesis of α,β-unsaturated carboxylic acids. chemistryviews.org Applying such methods to appropriately substituted precursors could provide a highly sustainable route to this compound.
| Sustainability Aspect | Challenge | Opportunity |
| Feedstocks | Reliance on petrochemicals | Transition to bio-based starting materials |
| Reagents & Catalysts | Use of hazardous substances | Development of green catalysts, including biocatalysts |
| Process | Inefficient batch processes | Implementation of continuous flow chemistry |
| Atom Economy | Generation of stoichiometric waste | Design of catalytic, high atom-economy reactions |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for producing trimethyl butenoic acid, and how can its purity be validated?
- Methodological Answer : this compound can be synthesized via esterification of butenoic acid with methanol using acid catalysts (e.g., sulfuric acid). Post-synthesis, purity is validated using HPLC with UV detection (λ = 210–220 nm) and NMR spectroscopy (¹H and ¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) is recommended for detecting volatile byproducts . For microbial synthesis, genetic engineering of Nitratireductorsp. OM-1 with thioesterase overexpression has shown enhanced yields, validated via dry cell weight measurements and t-tests (e.g., p = 0.0408) .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and negative ion mode is preferred for high sensitivity in biological or environmental samples. Calibration curves using deuterated internal standards (e.g., d₃-trimethyl butenoic acid) improve accuracy. For non-polar matrices, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges enhances recovery rates .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation kinetics via UV spectrophotometry (absorbance at 260 nm) and quantify residual concentrations using validated LC-MS methods. Hydrolysis products (e.g., butenoic acid) should be identified via high-resolution MS and compared to reference standards .
Advanced Research Questions
Q. How can microbial production of this compound be optimized through genetic engineering?
- Methodological Answer : Employ plasmid-based systems (e.g., pRK415 vector) to overexpress thioesterase in Nitratireductorsp. OM-1. Optimize transformation efficiency (e.g., 7.9 × 10⁴ CFU/µg-DNA) by adjusting electroporation parameters (voltage, pulse time). Validate yield improvements using a 6-replicate experimental design and t-tests to confirm statistical significance (e.g., 254% increase with p < 0.05) .
Q. How should researchers address contradictory data in published studies on this compound’s bioactivity?
- Methodological Answer : Perform a systematic meta-analysis of existing literature, focusing on variables such as strain selection (e.g., wild-type vs. recombinant), growth media, and assay conditions. Replicate key studies under controlled parameters (e.g., identical pH, temperature) and use ANOVA to identify confounding factors. Triangulate findings with in silico docking studies to predict enzyme-substrate interactions .
Q. What experimental designs are recommended for studying the genotoxic mechanisms of chlorinated this compound derivatives?
- Methodological Answer : Use the Salmonella microsome assay (Ames test) with TA98, TA100, and TA1535 strains ± metabolic activation (S9 mix) to assess mutagenicity. Complement with the SOS chromotest in E. coli PQ37 to detect DNA damage. For in vivo validation, conduct micronucleus tests in murine models, ensuring dose-response analysis and appropriate controls (e.g., MX as a positive control) .
Q. How can structure-activity relationships (SARs) be elucidated for this compound analogs?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths and substituents. Assess bioactivity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀/EC₅₀ calculations). Corrogate results with computational models (e.g., QSAR) and X-ray crystallography of target enzyme complexes to identify critical functional groups .
Q. What methodologies are suitable for tracking environmental degradation pathways of this compound?
- Methodological Answer : Use stable isotope-labeled this compound (¹³C or ²H) in microcosm studies to trace biodegradation products. Analyze metabolites via time-resolved GC-MS and compare to reference libraries. Pair with metagenomic sequencing of microbial communities to identify degradative pathways (e.g., Rhodococcus spp. esterases) .
Methodological Best Practices
- Data Validation : Ensure batch-to-batch consistency in synthetic or microbial-derived samples via HPLC and peptide content analysis (if applicable). For sensitive assays (e.g., cell-based studies), request TFA removal (<1%) and peptide content validation .
- Statistical Rigor : Use ≥6 biological replicates for microbial studies and report p-values with confidence intervals. For toxicological assays, follow OECD guidelines for minimum sample sizes .
- Visualization : Present data in standardized figures with clear axis labels (e.g., "Dry Cell Weight (g/L)" vs. "Time (h)") and color-coded treatment groups. Reference all figures in-text using sequential numbering (e.g., "Figure 1A") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
